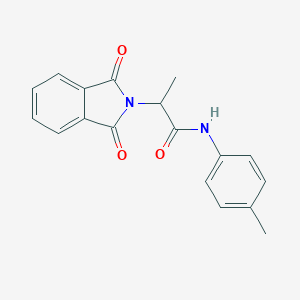
2-(3-Nitrophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Nitrophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate is an organic compound that features both nitro and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate typically involves the esterification of 4-Chloro-3-nitro-benzoic acid with 2-(3-nitro-phenyl)-2-oxo-ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
化学反応の分析
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol in the presence of an acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Hydrolysis: Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-Chloro-3-amino-benzoic acid 2-(3-amino-phenyl)-2-oxo-ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Chloro-3-nitro-benzoic acid and 2-(3-nitro-phenyl)-2-oxo-ethanol.
科学的研究の応用
2-(3-Nitrophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, while the ester moiety can be hydrolyzed to release active metabolites.
類似化合物との比較
Similar Compounds
4-Chloro-3-nitrobenzoic acid: Shares the chloro and nitro functional groups but lacks the ester moiety.
3-Nitrobenzoic acid: Contains a nitro group but lacks the chloro and ester functionalities.
4-Nitrobenzoic acid: Similar structure but without the chloro and ester groups.
Uniqueness
2-(3-Nitrophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate is unique due to the presence of both nitro and ester groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
特性
分子式 |
C15H9ClN2O7 |
|---|---|
分子量 |
364.69g/mol |
IUPAC名 |
[2-(3-nitrophenyl)-2-oxoethyl] 4-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C15H9ClN2O7/c16-12-5-4-10(7-13(12)18(23)24)15(20)25-8-14(19)9-2-1-3-11(6-9)17(21)22/h1-7H,8H2 |
InChIキー |
VTRMGJGINMDWLO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-3-[1-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline](/img/structure/B401262.png)


![4-[(2-Bromoethyl)oxy]benzaldehyde (6-chloro-4-phenylquinazolin-2-yl)hydrazone](/img/structure/B401266.png)
![4-[(E)-[(5-chlorofuran-2-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B401269.png)
![2,6-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B401270.png)
![2-methyl-N-{2,2,2-trichloro-1-[(furan-2-ylmethyl)amino]ethyl}benzamide](/img/structure/B401272.png)
![N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B401273.png)
![4-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide](/img/structure/B401276.png)
![Butyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B401278.png)
![4-{[4-{1-[4-[(3,4-Dicyanophenyl)oxy]-2-methyl-5-(1-methylethyl)phenyl]-3-oxo-1,3-dihydro-2-benzofuran-1-yl}-5-methyl-2-(1-methylethyl)phenyl]oxy}benzene-1,2-dicarbonitrile](/img/structure/B401279.png)

![3-chloro-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]benzamide](/img/structure/B401283.png)

